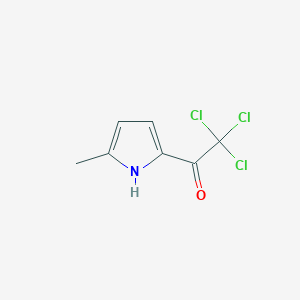
2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
Übersicht
Beschreibung
“2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C6H4Cl3NO . It is also known as 2-(Trichloroacetyl)pyrrole .
Molecular Structure Analysis
The molecular structure of “2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” consists of a pyrrole ring attached to a trichloroacetyl group . The molecular weight of this compound is 212.45 .Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphorus Compounds : Kalantari et al. (2006) described a method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This process involves a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of an NH-acid like 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. The method offers a simple procedure for preparing compounds like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
DNA-Cleaving Metal Complexes : Zhou et al. (2012) synthesized a polyether-tethered pyrrole-polyamide dimer using 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. This compound, when complexed with metal ions, showed efficient DNA cleavage, with the CuII complex demonstrating the highest activity. This suggests potential applications in molecular biology and biochemistry (Zhou, Lin, Chen, & Chen, 2012).
Quantum Mechanical Modeling : Cataldo et al. (2014) focused on the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This research provides insights into the reactivities, structures, and vibrational properties of these compounds, potentially useful in various chemical and pharmaceutical applications (Cataldo, Castillo, & Br, 2014).
Synthesis of Heterocyclic Chalcone Derivatives : Ho and Yao (2013) utilized a derivative of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone in the synthesis of novel heterocyclic chalcone dyes. These dyes were applied to polyester fibers, creating hues ranging from greenish-yellow to orange. The study highlights potential applications in the textile industry (Ho & Yao, 2013).
Corrosion Inhibitor Research : Jawad et al. (2020) synthesized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound related to 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, as a corrosion inhibitor for mild steel in hydrochloric acid. This highlights its potential use in industrial applications to prevent corrosion (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZUOGVHBCUWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494496.png)
![3-amino-N-[2-(propylsulfanyl)phenyl]-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494497.png)
![3-amino-N-[2-(butylsulfanyl)phenyl]-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494498.png)
![3-amino-N-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494499.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494502.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494504.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494505.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(3-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494506.png)
![6-Amino-4-(2,3-dimethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494508.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)

![N-[3-(allyloxy)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B494513.png)
![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)
![[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium](/img/structure/B494521.png)